molecular formula C6H2ClF2NO2 B073774 1-Chloro-2,4-difluoro-5-nitrobenzene CAS No. 1481-68-1

1-Chloro-2,4-difluoro-5-nitrobenzene

Cat. No. B073774
M. Wt: 193.53 g/mol
InChI Key: UIOYEIHBWQTVJC-UHFFFAOYSA-N
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Patent
US08716287B2

Procedure details

To a suspension of potassium tert-butoxide (15.07 g, 134.3 mmol) in toluene (100 mL), and the appropriate alcohol, in this case methanol (3.80 g, 118.7 mmol), was added at 0° C. and stirred for 15 minutes. A solution of the appropriate 1-substituted 2,4-difluoro-5-nitrobenzene, in this case 1-chloro-2,4-difluoro-5-nitrobenzene (20.0 g, 103.3 mmol), in toluene (50 mL) was added at 0° C. and stirred for 5 hours at room temperature. Water (1000 mL) was added and the mixture was extracted with EtOAc (3×100 mL). The combined organic extracts were washed with water (150 mL), brine (150 mL), dried (Na2SO4) and concentrated under reduced pressure. The crude residue was purified by column chromatography on neutral silica gel using 5-10% EtOAc in hexane to give the title compound (11.0 g, 52%) as a solid.
Quantity
15.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-substituted 2,4-difluoro-5-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
1000 mL
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
C[C:2](C)([O-:4])C.[K+].CO.[Cl:9][C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13](F)=[CH:12][C:11]=1[F:20].O>C1(C)C=CC=CC=1>[Cl:9][C:10]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]([O:4][CH3:2])=[CH:12][C:11]=1[F:20] |f:0.1|

Inputs

Step One
Name
Quantity
15.07 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.8 g
Type
reactant
Smiles
CO
Step Three
Name
1-substituted 2,4-difluoro-5-nitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 hours at room temperature
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (150 mL), brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography on neutral silica gel using 5-10% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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